molecular formula C84H28O4 B1434580 Bis-PCBM CAS No. 1048679-01-1

Bis-PCBM

Cat. No.: B1434580
CAS No.: 1048679-01-1
M. Wt: 1101.1 g/mol
InChI Key: VESBOBHLCIVURF-UHFFFAOYSA-N
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Description

Bis-phenyl-C61 butyric acid methyl ester, commonly known as Bis-PCBM, is a fullerene derivative that has gained significant attention in the field of organic photovoltaics (OPVs). This compound is a bis-adduct of phenyl-C61 butyric acid methyl ester, which means it has two phenyl-C61 butyric acid methyl ester groups attached to a fullerene core. This compound is known for its ability to enhance the open-circuit voltage in OPVs, making it a promising material for improving the efficiency of these devices .

Mechanism of Action

Target of Action

Bis-PCBM, also known as Bis (1- [3- (methoxycarbonyl)propyl]-1-phenyl)- [6,6]C62, is primarily used in organic photovoltaic devices . The primary targets of this compound are the molecular orbital energy levels of these devices . By achieving shallower molecular orbital energy levels, this compound can increase the open-circuit voltage of organic solar cells .

Mode of Action

This compound interacts with its targets by substituting the parent fullerene in the device . This substitution leads to an increase in the open-circuit voltage of organic solar cells or better energy alignment as electron transport layers . The interaction of this compound with its targets results in changes in the energy levels and performance of the devices .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the tuning of the lowest unoccupied molecular orbital (LUMO) of bis-isomers . This tuning can lead to LUMO levels that are up to 170 meV shallower than PCBM and up to 100 meV shallower than the mixture of unseparated isomers . The downstream effects of this pathway include changes in the electron mobility and performance of organic solar cells .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties related to its distribution and stability in the device. This compound shows high solubility in common solvents used with p-type organic polymers . This property impacts the bioavailability of this compound in the device, allowing for efficient bulk heterojunctions active films to be manufactured using various coating methods .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the energy levels and performance of organic photovoltaic devices . For instance, the use of this compound can lead to an increase in the open-circuit voltage of these devices . Additionally, this compound can lead to a higher electron mobility in organic field-effect transistors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the degradation rate of polymer:this compound organic solar cells can be affected by aerobic and anaerobic conditions . In the case of aerobic photodegradation, the degradation rate is positively correlated to the LUMO energy of the this compound isomer and to the degree of crystallinity of the isomer . In the absence of air, the photodegradation rate is correlated with molecular structure .

Biochemical Analysis

Biochemical Properties

Bis-PCBM plays a crucial role in biochemical reactions, particularly in the context of organic electronic devices. It interacts with various biomolecules, including enzymes and proteins, to facilitate electron transport and energy conversion processes. The interaction between this compound and these biomolecules is primarily based on its ability to accept electrons, which is essential for the efficient functioning of organic photovoltaic devices. For instance, this compound can interact with electron transport proteins, enhancing the overall electron mobility and improving the efficiency of energy conversion .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In the context of organic electronics, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in electron transport and energy conversion, thereby enhancing the efficiency of these processes. Additionally, this compound can modulate cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, leading to improved energy conversion and storage .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves several key processes. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound can bind to electron transport proteins, facilitating the transfer of electrons and enhancing the efficiency of energy conversion. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby modulating cellular metabolism and energy production. These molecular interactions are crucial for the efficient functioning of organic photovoltaic devices .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, light exposure, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and energy conversion, making it a valuable component in organic electronic devices .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can enhance electron transport and energy conversion processes without causing significant adverse effects. At high doses, this compound may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. These threshold effects are important considerations in the application of this compound in organic electronic devices, as they can influence the overall efficiency and safety of these devices .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. For instance, this compound can interact with enzymes involved in electron transport and energy conversion, enhancing the efficiency of these processes. Additionally, this compound can influence the levels of metabolites involved in energy production and storage, leading to improved energy conversion and storage in organic electronic devices .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function in organic electronic devices. This compound can interact with transporters and binding proteins to facilitate its movement within cells and tissues. These interactions can influence the localization and accumulation of this compound, affecting its overall efficiency and function. For example, this compound can be transported to specific cellular compartments where it can interact with electron transport proteins, enhancing the efficiency of energy conversion .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound is positioned in areas where it can interact with electron transport proteins and other biomolecules, enhancing the efficiency of energy conversion and storage. The precise subcellular localization of this compound is crucial for its role in organic electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-PCBM typically involves the reaction of phenyl-C61 butyric acid methyl ester with a suitable reagent to form the bis-adduct. One common method is the Diels-Alder reaction, where phenyl-C61 butyric acid methyl ester reacts with a diene to form the bis-adduct. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or chlorobenzene .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity of the product. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound and separate it from any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions: Bis-PCBM undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the properties of the compound for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of epoxides, while reduction reactions can lead to the formation of alcohols .

Comparison with Similar Compounds

Comparison with Other Compounds: Bis-PCBM is often compared with other fullerene derivatives such as phenyl-C61 butyric acid methyl ester (PCBM) and C60. While PCBM is widely used in OPVs, this compound offers higher open-circuit voltage and better energy alignment, making it a more efficient electron acceptor .

List of Similar Compounds:
  • Phenyl-C61 butyric acid methyl ester (PCBM)
  • C60
  • Phenyl-C71 butyric acid methyl ester (PC71BM)
  • Indene-C60 bisadduct (ICBA)

This compound stands out due to its unique ability to enhance the open-circuit voltage in OPVs, making it a valuable material for improving the performance of these devices .

Properties

InChI

InChI=1S/C84H28O4/c1-87-21(85)15-9-17-79(19-11-5-3-6-12-19)81-71-55-39-23-25-43-31-27(39)47-35-37-49-29-33-45-26-24-41(29)57(73(81)65(49)63(47)71)58-42(24)30-34-46(26)62-61(45)77-69(53(33)37)67(51(31)35)75-59(43)60-44(25)32-28-40(23)56(55)72-64-48(28)36-38(50(30)66(64)74(58)82(72,79)81)54(34)70-68(52(32)36)76(60)84(78(62)70)80(83(75,77)84,18-10-16-22(86)88-2)20-13-7-4-8-14-20/h3-8,11-14H,9-10,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESBOBHLCIVURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C7=C7C%10=C%11C%12=C7C7=C%13C%14=C%12C%12=C%15C%14=C%14C%16=C%17C%15=C%15C%18=C%12C%11=C(C%18=C2C2=C%15C%17=C%11C%12=C2C3=C2C5=C8C3=C2C%12=C2C%11=C%16C5=C8C2=C3C9=C8C(=C17)C%131C5%14C1(CCCC(=O)OC)C1=CC=CC=C1)C4=C%106)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1101.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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